molecular formula C41H65NO15 B14680221 Midecamycin A3 CAS No. 36025-69-1

Midecamycin A3

Cat. No.: B14680221
CAS No.: 36025-69-1
M. Wt: 812.0 g/mol
InChI Key: POOQYAXQHUANTP-BCGBQJBESA-N
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Description

Midecamycin A3 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. It is part of the midecamycin family, which is known for its effectiveness against Gram-positive bacteria. This compound is particularly noted for its ability to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit .

Preparation Methods

Synthetic Routes and Reaction Conditions

Midecamycin A3 is typically synthesized through fermentation processes involving Streptomyces mycarofaciens. The fermentation broth is filtered, and the filtrate undergoes extraction and phase inversion. The resulting solution is then crystallized, and the crystals are dried to obtain high-purity midecamycin .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation followed by advanced filtration techniques such as ceramic-film filtration. This method ensures high yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Midecamycin A3 undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation is particularly significant as it can inactivate the antibiotic by adding sugar moieties to its structure .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various glycosylated derivatives of midecamycin, which generally exhibit reduced antimicrobial activity .

Scientific Research Applications

Midecamycin A3 has a wide range of applications in scientific research:

Mechanism of Action

Midecamycin A3 exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the formation of peptide bonds and the translocation of the growing peptide chain, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Midecamycin A3 is unique due to its specific structural modifications, such as the acetoxy group at position 9 of the 16-membered ring. These modifications contribute to its distinct pharmacokinetic properties and activity profile .

Properties

CAS No.

36025-69-1

Molecular Formula

C41H65NO15

Molecular Weight

812.0 g/mol

IUPAC Name

[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate

InChI

InChI=1S/C41H65NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-27,29,33-40,48-49H,11-12,16,18,20-22H2,1-10H3/b14-13+,17-15+/t23-,24-,25-,26+,27+,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1

InChI Key

POOQYAXQHUANTP-BCGBQJBESA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC=CC=CC(=O)C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)C

Origin of Product

United States

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